molecular formula C11H20O3 B116824 Methyl 2-acetyloctanoate CAS No. 70203-04-2

Methyl 2-acetyloctanoate

Cat. No. B116824
CAS RN: 70203-04-2
M. Wt: 200.27 g/mol
InChI Key: HBVHDPSYAJZFEF-UHFFFAOYSA-N
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Description

Methyl 2-acetyloctanoate is not directly discussed in the provided papers. However, the papers do provide insights into related compounds and their synthesis, which can be informative for understanding the chemical behavior and properties of methyl 2-acetyloctanoate. For instance, the synthesis of various acetylated compounds and their applications in creating heterocyclic systems are discussed, which could be relevant to the synthesis and reactivity of methyl 2-acetyloctanoate .

Synthesis Analysis

The synthesis of related compounds such as methyl (Z)-2-acetylamino-3-dimethylaminopropenoate is described in detail. This compound is synthesized from N-acetylglycine, which is converted using N,N-dimethylformamide and phosphorus oxychloride into an oxazolone derivative, followed by treatment with methanol in the presence of potassium carbonate . Although this synthesis is not for methyl 2-acetyloctanoate, the methods used could potentially be adapted for its synthesis, considering the acetyl group and the methyl ester functionalities are present in both molecules.

Molecular Structure Analysis

The molecular structure of methyl 2-acetyloctanoate would consist of an octanoate backbone with an acetyl group at the second carbon and a methyl ester at the terminal end. The structure analysis of a related compound, methyl (Z)-2-(N-methyl-N-trifluoroacetyl)-3-dimethylaminopropenoate, was established by X-ray analysis, which could provide insights into the conformational preferences of acetylated compounds .

Chemical Reactions Analysis

The papers discuss the reactivity of acetylated compounds in the formation of heterocyclic systems. For example, methyl (Z)-2-acetylamino-3-dimethylaminopropenoate reacts with N-nucleophiles to form various heterocyclic compounds, depending on the reaction conditions and substituents . Similarly, methyl 2-acetyloctanoate could potentially undergo reactions with nucleophiles, leading to the formation of different products based on the reaction conditions.

Physical and Chemical Properties Analysis

While the physical and chemical properties of methyl 2-acetyloctanoate are not directly reported, the papers provide some information on the properties of structurally related compounds. For instance, the spectral characteristics of methyl chlorooctanoates are described, which could be somewhat analogous to the spectral properties of methyl 2-acetyloctanoate . The mass spectra and NMR parameters of these compounds could offer a comparative basis for hypothesizing the properties of methyl 2-acetyloctanoate.

Scientific Research Applications

  • Spectroscopy in Polymer Science : The study of Fourier Transform Raman and Infrared Spectroscopy of pectins, including derivatives like methyl and acetyl esters, reveals characteristic Raman and IR bands useful in distinguishing these groups. Acetylation and methylation modifications significantly influence the spectroscopic properties of these substances (Synytsya, 2003).

  • Protein Structure Analysis in Biochemistry : Specific isotopic labeling of methyl groups in proteins, such as using derivatives of 2-acetolactate for stereo-specific labeling, aids in structural characterizations of complex proteins (Kerfah et al., 2015).

  • Agricultural Herbicides and Plant Resistance : Studies on the resistance of wild oats to herbicides like Imazamethabenz-methyl, which is an acetolactate synthase inhibitor, show how acetylation and methylation play roles in plant resistance mechanisms (Nandula & Messersmith, 2000).

  • Chemical Engineering and Extraction Processes : Research on the extraction of 2-methylidenebutanedioic acid using various solvents, including acetyl and methyl derivatives, highlights the role of these compounds in enhancing extraction efficiencies (Günyeli et al., 2014).

  • Epigenetics and Biological Regulation : Methylation and acetylation, including compounds like Methyl 2-acetyloctanoate, are central to the regulation of DNA and histone proteins, influencing various biological outcomes like stem cell fate and cancer (Su, Wellen, & Rabinowitz, 2016).

  • Pharmaceutical Research and Skin Permeation : In pharmaceutical research, methylation and esterification of compounds, including the modification of magnolol, can enhance cutaneous absorption and targeting for topical applications. This highlights the role of acetylation and methylation in drug delivery systems (Lin et al., 2016).

  • Battery Technology and Electrolyte Improvement : In lithium-ion battery research, the use of methyl acetate as a co-solvent in electrolytes, like in NMC532/Graphite cells, has shown promising results in enhancing the rate capability and lifetime of batteries (Li et al., 2018).

Future Directions

The future directions of “Methyl 2-acetyloctanoate” and similar compounds could involve further exploration in the field of organic synthesis . The development of new photosensitizers with enhanced tumor selectivity could improve the effectiveness of photodynamic therapy .

properties

IUPAC Name

methyl 2-acetyloctanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O3/c1-4-5-6-7-8-10(9(2)12)11(13)14-3/h10H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBVHDPSYAJZFEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C(=O)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70392065
Record name Methyl 2-acetyloctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70392065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-acetyloctanoate

CAS RN

70203-04-2
Record name Methyl 2-acetyloctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70392065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

465 g of methyl acetoacetate were added dropwise under nitrogen and stirring to 720 g of 30% sodium methylate solution in 1200 ml of methanol. Then, 727 g of 1-bromohexane were added and the reaction mixture was boiled at reflux for 20 hours. The majority of the methanol was distilled off and the residue was poured on to ice-water. The mixture was extracted with n-hexane and then with water. The organic phases were combined and dried over sodium sulphate. The solvent was evaporated and the crude ester was distilled. There were obtained 499.4 g of methyl 2-acetyloctanoate, b.p. 124°-128°/15 Torr.
Quantity
465 g
Type
reactant
Reaction Step One
Quantity
720 g
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reactant
Reaction Step Two
Quantity
1200 mL
Type
solvent
Reaction Step Two
Quantity
727 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Analogously to Example 14A, 30 g (217 mmol) of sodium (2E)-4-methoxy-4-oxo-2-buten-2-olate (Example 13A) and 1.24 g (7.5 mmol) of potassium iodide are reacted with 37.7 g (228 mmol) of hexyl bromide to give methyl 2-acetyloctanoate.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
1.24 g
Type
reactant
Reaction Step One
Quantity
37.7 g
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

The reaction mixture from the condensation of methyl acetoacetate (193.5 g) and hexanal (151.8 g) with piperidine catalysis was hydrogenated in an autoclave at 50° C. with hydrogen and Pd/C catalysis. After the end of the hydrogenation and filtering off the Pd/C catalyst, the two-phase mixture was concentrated at a pressure of 15 mbar and a temperature of 70° C. The residue (262 g) still contained 1.2 percent of methyl 2-hexenylacetoacetate. Methyl acetoacetate (3.14 g) and sodium methoxide (1.46 g of a 5.4 molar solution) were then added and this mixture was heated at 90° C. for 5 hours. At the end of this treatment, 0.39 percent of methyl 2-hexenylacetoacetate was still measured. The crude product was then distilled in a high vacuum (3 to 4 mbar) in a thin-layer evaporator. The methyl 2-hexylacetoacetate distillate (240.9 g), with a content of 97.8 percent, still contained 0.26 percent of methyl 2-hexenylacetoacetate.
Quantity
193.5 g
Type
reactant
Reaction Step One
Quantity
151.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
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Reaction Step Two
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0 (± 1) mol
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
BP Mudraboyina - 2012 - search.proquest.com
… Figure 3-6 Synthesis of methyl 2-acetyloctanoate, for the incorporation of a pentyl chain at the 3-position of the indole heterocycle………………………….…………....155 Figure 3-7 …
Number of citations: 4 search.proquest.com

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